(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid
Description
(S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid is a chiral biphenyl-substituted propanoic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to the Fmoc group’s stability under basic conditions and ease of removal via mild base treatment. Its biphenyl scaffold enhances aromatic interactions in biological systems, making it valuable for designing enzyme inhibitors or receptor ligands .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUSZFJTJZGJIK-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis and can influence the compound's properties, including its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
- Chemical Structure : The compound features a biphenyl moiety which may contribute to its hydrophobic characteristics and interaction with biological membranes.
- CAS Number : 1260616-69-0
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of amino acids modified with Fmoc groups have been evaluated for their antibacterial and antifungal activities. These studies often report Minimum Inhibitory Concentration (MIC) values that demonstrate potent activity against various pathogens.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Pyrazole derivative 13b | 0.12 | Antibacterial |
| Pyrazole derivative 13b | 0.49 | Antifungal (A. clavatus) |
The above data suggests that modifications in the structure can enhance antimicrobial efficacy, which may be applicable to (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid as well.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, similar biphenyl derivatives have been evaluated for their inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene expression and cancer progression.
- Activity Example : Compounds exhibiting IC50 values in the low micromolar range against HDACs indicate significant inhibitory potential.
The mechanisms by which (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid exerts its biological effects may involve:
- Hydrophobic Interactions : The biphenyl structure allows for effective membrane penetration and interaction with lipid bilayers.
- Enzyme Binding : The Fmoc group may facilitate binding to specific enzymes or receptors, enhancing selectivity and potency.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Antimicrobial Efficacy : A study on pyrazole-based compounds demonstrated enhanced antibacterial activity compared to standard antibiotics, suggesting structural modifications can lead to improved therapeutic agents.
- HDAC Inhibition : Research on cyclic peptides highlighted how modifications in amino acid side chains could significantly alter potency and selectivity against various HDAC isoforms.
Comparison with Similar Compounds
Structural Analog: Fmoc-3-Amino-3-phenylpropionic Acid (CAS 180181-93-5)
Anti-Inflammatory Analogs: 6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (Compound 26)
- Activity : Exhibits anti-inflammatory effects via metabolic activation into short-chain acids, similar to Fenbufen. Binds CYP1A2 with a favorable energy of −9.8 kcal/mol, mediated by π-stacking with Phe125 and Phe226 .
- Comparison : The target compound’s Fmoc group may hinder metabolic activation but could stabilize interactions with hydrophobic enzyme pockets. The absence of a ketone group in the target compound reduces electrophilic reactivity .
RXR Agonists: 4′-Hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic Acid Ethyl Ester
Chlorinated Analog: (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid
Metabolically Activated Analog: 3-[[(2S)-3-(4-Phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic Acid
- Phosphonate Group : Introduces negative charge, improving solubility and mimicking phosphate esters in metabolic pathways.
- Contrast : The Fmoc group in the target compound lacks ionizable groups, prioritizing synthetic utility over metabolic mimicry .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
